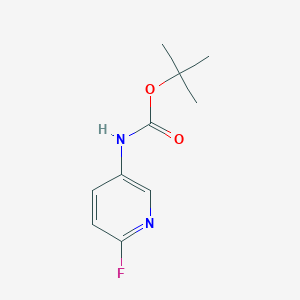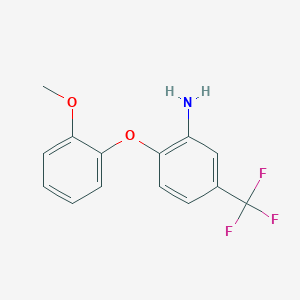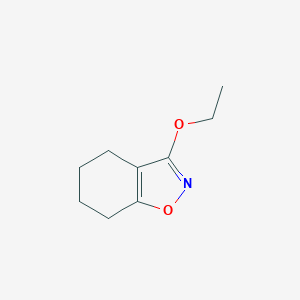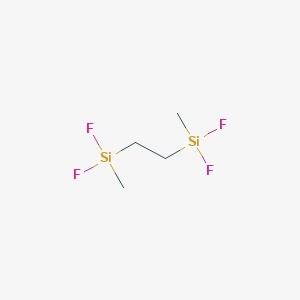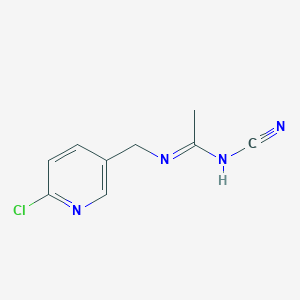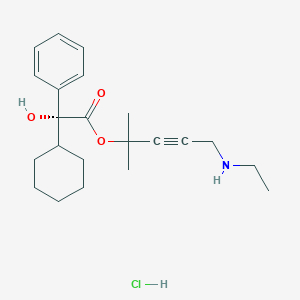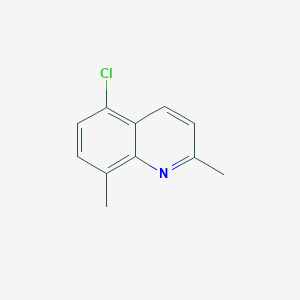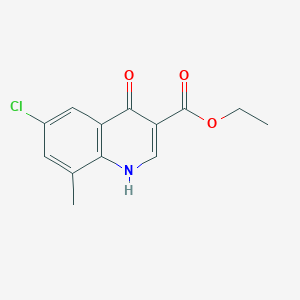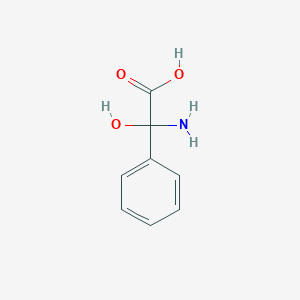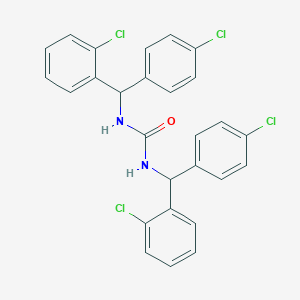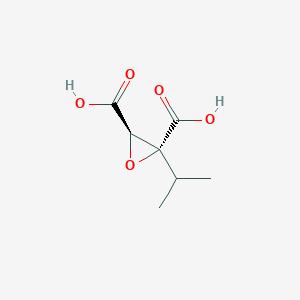
(2R,3R)-2-Isopropyloxirane-2,3-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3R)-2-Isopropyloxirane-2,3-dicarboxylic acid, also known as IPC, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. IPC is a chiral molecule with two stereoisomers, (2R,3R)-IPC and (2S,3S)-IPC. In
科学研究应用
(2R,3R)-2-Isopropyloxirane-2,3-dicarboxylic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, (2R,3R)-2-Isopropyloxirane-2,3-dicarboxylic acid has shown promising results as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurological disorders. (2R,3R)-2-Isopropyloxirane-2,3-dicarboxylic acid has also been used as a building block in the synthesis of various bioactive molecules, such as amino acids and peptides.
In materials science, (2R,3R)-2-Isopropyloxirane-2,3-dicarboxylic acid has been used as a monomer for the synthesis of biodegradable polymers, such as polyesters and polycarbonates. (2R,3R)-2-Isopropyloxirane-2,3-dicarboxylic acid-based polymers have shown excellent mechanical properties and biocompatibility, making them suitable for various biomedical applications, such as drug delivery and tissue engineering.
In catalysis, (2R,3R)-2-Isopropyloxirane-2,3-dicarboxylic acid has been used as a ligand for various transition metal catalysts, such as palladium and nickel. (2R,3R)-2-Isopropyloxirane-2,3-dicarboxylic acid-based catalysts have shown excellent activity and selectivity in various organic transformations, such as cross-coupling reactions and asymmetric hydrogenation.
作用机制
The mechanism of action of (2R,3R)-2-Isopropyloxirane-2,3-dicarboxylic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. (2R,3R)-2-Isopropyloxirane-2,3-dicarboxylic acid has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the brain. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function and memory.
(2R,3R)-2-Isopropyloxirane-2,3-dicarboxylic acid has also been shown to modulate the activity of various ion channels and receptors in the brain, such as NMDA receptors and GABA receptors. This modulation can lead to changes in neuronal excitability and synaptic plasticity, which can have beneficial effects on various neurological disorders.
生化和生理效应
(2R,3R)-2-Isopropyloxirane-2,3-dicarboxylic acid has been shown to have various biochemical and physiological effects in the body. In vitro studies have shown that (2R,3R)-2-Isopropyloxirane-2,3-dicarboxylic acid can inhibit the growth of various cancer cell lines, such as breast cancer and lung cancer cells. (2R,3R)-2-Isopropyloxirane-2,3-dicarboxylic acid has also been shown to have anti-inflammatory and antioxidant properties, which can be beneficial for various inflammatory and oxidative stress-related disorders.
In vivo studies have shown that (2R,3R)-2-Isopropyloxirane-2,3-dicarboxylic acid can improve cognitive function and memory in animal models of Alzheimer's disease and other neurological disorders. (2R,3R)-2-Isopropyloxirane-2,3-dicarboxylic acid has also been shown to have neuroprotective effects, which can be beneficial for various neurodegenerative disorders, such as Parkinson's disease and Huntington's disease.
实验室实验的优点和局限性
(2R,3R)-2-Isopropyloxirane-2,3-dicarboxylic acid has several advantages for lab experiments, such as its high enantioselectivity in the synthesis, its potential applications in various fields, and its relatively low toxicity. However, (2R,3R)-2-Isopropyloxirane-2,3-dicarboxylic acid also has some limitations, such as its low yield in the synthesis and its limited solubility in water.
未来方向
There are several future directions for (2R,3R)-2-Isopropyloxirane-2,3-dicarboxylic acid research, such as the development of (2R,3R)-2-Isopropyloxirane-2,3-dicarboxylic acid-based drugs for the treatment of cancer and neurological disorders, the synthesis of (2R,3R)-2-Isopropyloxirane-2,3-dicarboxylic acid-based polymers for various biomedical applications, and the design of (2R,3R)-2-Isopropyloxirane-2,3-dicarboxylic acid-based catalysts for various organic transformations. Further studies are also needed to fully understand the mechanism of action of (2R,3R)-2-Isopropyloxirane-2,3-dicarboxylic acid and its potential side effects in the body.
合成方法
The synthesis of (2R,3R)-(2R,3R)-2-Isopropyloxirane-2,3-dicarboxylic acid involves the reaction of isopropylidene malonate with ethyl glyoxylate in the presence of a chiral catalyst, such as (S)-BINAP. The reaction proceeds through a Michael addition and intramolecular cyclization to form (2R,3R)-(2R,3R)-2-Isopropyloxirane-2,3-dicarboxylic acid with high enantioselectivity. The yield of the synthesis is typically around 50-60%.
属性
CAS 编号 |
189194-47-6 |
|---|---|
产品名称 |
(2R,3R)-2-Isopropyloxirane-2,3-dicarboxylic acid |
分子式 |
C7H10O5 |
分子量 |
174.15 g/mol |
IUPAC 名称 |
(2R,3R)-2-propan-2-yloxirane-2,3-dicarboxylic acid |
InChI |
InChI=1S/C7H10O5/c1-3(2)7(6(10)11)4(12-7)5(8)9/h3-4H,1-2H3,(H,8,9)(H,10,11)/t4-,7+/m0/s1 |
InChI 键 |
JKDXYARGPHPKBS-MHTLYPKNSA-N |
手性 SMILES |
CC(C)[C@@]1([C@@H](O1)C(=O)O)C(=O)O |
SMILES |
CC(C)C1(C(O1)C(=O)O)C(=O)O |
规范 SMILES |
CC(C)C1(C(O1)C(=O)O)C(=O)O |
同义词 |
2,3-Oxiranedicarboxylicacid,2-(1-methylethyl)-,trans-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



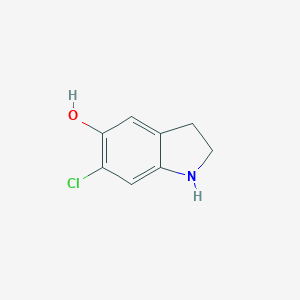

![2,8,9-Triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo[3,3,3]undecane](/img/structure/B70830.png)
